acetate CAS No. 1325307-05-8](/img/structure/B3097916.png)
Ethyl [2-(cyclohexylcarbonyl)hydrazinyl](oxo)acetate
Overview
Description
Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The compound’s molecular formula is C11H18N2O4, and it has an average mass of 242.272 Da . This compound is known for its unique structure, which includes a cyclohexylcarbonyl group and a hydrazinyl moiety, making it a subject of interest in various fields of study.
Preparation Methods
The synthesis of Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate typically involves the reaction of ethyl oxalyl chloride with cyclohexylcarbonyl hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry: In industrial applications, Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate can be compared with other similar compounds, such as:
Ethyl oxalyl hydrazide: This compound shares a similar hydrazinyl moiety but lacks the cyclohexylcarbonyl group, resulting in different chemical and biological properties.
Cyclohexylcarbonyl hydrazine: While this compound contains the cyclohexylcarbonyl group, it does not have the ethyl oxalyl ester functionality, leading to variations in reactivity and applications.
The uniqueness of Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate lies in its combined structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate is characterized by its hydrazinyl moiety, which plays a crucial role in its biological interactions. The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 232.27 g/mol
Biological Activities
Research indicates that Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate exhibits a range of biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. Studies have demonstrated that it disrupts bacterial cell wall synthesis, leading to cell lysis.
- Antifungal Activity : In vitro assays reveal that Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate possesses antifungal properties, particularly against Candida species. The mechanism appears to involve the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. It appears to induce apoptosis in certain cancer cell lines, possibly through the activation of caspase pathways.
The biological activity of Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit essential biological processes, such as enzyme activity and protein synthesis.
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Mechanism of Action |
---|---|---|
Antimicrobial | Effective against various bacteria | Disruption of cell wall synthesis |
Antifungal | Effective against Candida species | Inhibition of ergosterol biosynthesis |
Anticancer | Induces apoptosis in cancer cells | Activation of caspase pathways |
Case Studies and Research Findings
- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate against clinical isolates. Results indicated a significant reduction in bacterial growth at low concentrations, demonstrating its potential as a therapeutic agent.
- Antifungal Research : In another investigation, the compound was tested against various fungi in a controlled laboratory setting. The findings showed promising antifungal activity comparable to existing treatments, suggesting potential for clinical application.
- Cancer Cell Line Studies : Research conducted on human cancer cell lines revealed that treatment with Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate led to increased levels of reactive oxygen species (ROS), contributing to apoptosis. This study highlights the compound's mechanism as a potential anticancer agent.
Properties
IUPAC Name |
ethyl 2-[2-(cyclohexanecarbonyl)hydrazinyl]-2-oxoacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-2-17-11(16)10(15)13-12-9(14)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMSNOXWLHRMFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NNC(=O)C1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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